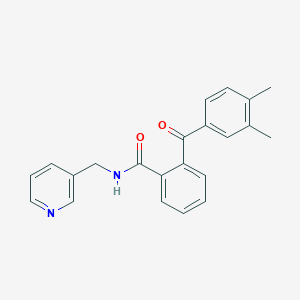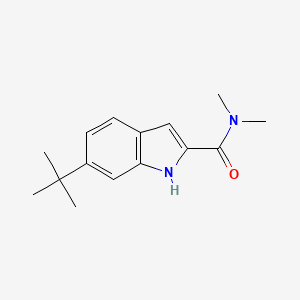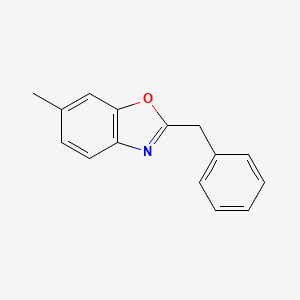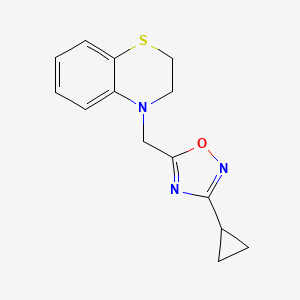![molecular formula C18H17N3O4S B7496276 N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide](/img/structure/B7496276.png)
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide, also known as QNZ, is a chemical compound that has been widely studied in scientific research. QNZ is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Wirkmechanismus
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated by various stimuli, such as cytokines, pathogens, and oxidative stress, and plays a crucial role in the regulation of cell survival, proliferation, and differentiation.
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide binds to the sulfhydryl group of cysteine residues in the DNA-binding domain of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of target genes. This results in a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide induces apoptosis by activating the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase (PARP). N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to a reduction in cell survival.
In immune cells, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide modulates the differentiation and function of T cells and macrophages by regulating the expression of cytokines and chemokines. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammation and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has several advantages for lab experiments, including its potency, selectivity, and availability. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide is a highly potent inhibitor of NF-κB, with an IC50 value in the low nanomolar range. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide is also selective for NF-κB, with minimal off-target effects on other transcription factors or signaling pathways.
However, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has some limitations for lab experiments, including its stability and solubility. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide is relatively unstable in aqueous solutions and requires careful handling and storage. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide is also poorly soluble in water and requires the use of organic solvents or surfactants for dissolution.
Zukünftige Richtungen
There are several future directions for the study of N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide, including its potential therapeutic applications in other diseases, its combination with other drugs or therapies, and its optimization for clinical use. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Further studies are needed to investigate the efficacy and safety of N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide in clinical trials, as well as its potential for combination with other drugs or therapies. Optimization of N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide for clinical use may involve the development of more stable and soluble formulations, as well as the identification of biomarkers for patient selection and monitoring of treatment response.
Conclusion:
In conclusion, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide is a potent inhibitor of NF-κB that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide exerts its pharmacological effects by inhibiting the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its stability and solubility. There are several future directions for the study of N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide, including its potential therapeutic applications in other diseases, its combination with other drugs or therapies, and its optimization for clinical use.
Synthesemethoden
The synthesis of N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide involves the reaction of 8-aminoquinoline-3-sulfonic acid with 4-methoxy-3-nitrobenzoyl chloride in the presence of triethylamine to yield the intermediate compound, 4-methoxy-3-(quinolin-8-ylsulfonylamino)benzoic acid. The final product is obtained by coupling the intermediate with acetic anhydride in the presence of pyridine.
Wissenschaftliche Forschungsanwendungen
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide has also been found to modulate the differentiation and function of immune cells, such as T cells and macrophages, thereby regulating the immune response.
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(quinolin-8-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-12(22)20-14-8-9-16(25-2)15(11-14)21-26(23,24)17-7-3-5-13-6-4-10-19-18(13)17/h3-11,21H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGSDXMAAKMVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)




![N-[2-(2-fluorophenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7496223.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496231.png)
![N-cyclohexylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7496234.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496256.png)

![6-(dimethylamino)-N-[3-(5-methyltetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7496268.png)
